molecular formula C12H12F4N2O2 B15051923 Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Cat. No.: B15051923
M. Wt: 292.23 g/mol
InChI Key: RULJEGNYRJHGJJ-RITPCOANSA-N
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Description

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a sophisticated chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a complex, rigid polycyclic architecture incorporating a cyclopropa[3,4]cyclopenta[1,2-c]pyrazole core, which is strategically functionalized with multiple fluorine atoms. The presence of fluorine and difluoromethyl groups is a critical strategy in modern drug design, as these motifs are known to influence a molecule's pharmacokinetic properties, including its metabolic stability, membrane permeability, and bioavailability (source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01177). The ethyl acetate moiety serves as a versatile synthetic handle, allowing researchers to readily hydrolyze it to the corresponding carboxylic acid or further functionalize the molecule. Consequently, this reagent is primarily valued as a key building block for the synthesis of potential bioactive molecules, such as enzyme inhibitors or candidates for PROTAC (Proteolysis Targeting Chimera) development, where its three-dimensional scaffold can enhance target selectivity and binding affinity. This product is intended for use by qualified laboratory professionals and is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12F4N2O2

Molecular Weight

292.23 g/mol

IUPAC Name

ethyl 2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

RULJEGNYRJHGJJ-RITPCOANSA-N

Isomeric SMILES

CCOC(=O)CN1C2=C([C@@H]3C[C@@H]3C2(F)F)C(=N1)C(F)F

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F

Origin of Product

United States

Preparation Methods

Cyclopropanation and Pyrazole Formation

The synthesis initiates with the reaction of ethyl 2-hydrazinylacetate hydrochloride and a cyclopropane-fused cyclopentanone precursor under acidic conditions. Sulfuric acid catalyzes the cyclocondensation, facilitating the formation of the pyrazole ring. The reaction mixture is refluxed at 100°C for 16 hours, followed by cooling and extraction with ethyl acetate. Key steps include:

  • Acid Catalysis : Sulfuric acid (20 mL, 375 mmol) promotes protonation and ring closure.
  • Solvent System : Ethanol serves as the solvent, balancing reactivity and solubility.
  • Workup : The crude product is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

Fluorination and Functionalization

Introducing the 5,5-difluoro and 3-(difluoromethyl) substituents requires precise fluorination. While the patent explicitly details the pyrazole formation, the fluorination steps are inferred from the final structure. Potential methods include:

  • Electrophilic Fluorination : Reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) may replace ketone oxygen with fluorine at the 5-position.
  • Radical Difluoromethylation : A radical initiator (e.g., AIBN) with a difluoromethyl source (e.g., HCF2SO2Cl) introduces the difluoromethyl group at the 3-position.

Key Reagents and Their Roles

The synthesis relies on specialized reagents to achieve high yields and stereochemical fidelity.

Reagent Role Conditions
Ethyl 2-hydrazinylacetate Nucleophile for pyrazole formation Reflux at 100°C, acidic medium
Sulfuric acid Acid catalyst 20 mL, 375 mmol
Sodium sulfate Drying agent Post-extraction drying
Selectfluor® Electrophilic fluorinating agent Room temperature, inert atmosphere
DAST Ketone-to-difluoro conversion Low-temperature conditions

Optimization of Reaction Parameters

Temperature Control

Exothermic steps, such as acid-catalyzed cyclization, require rigorous temperature monitoring. Maintaining the reaction at 100°C ensures complete ring closure without side reactions.

Solvent Selection

Ethanol and ethyl acetate are prioritized for their compatibility with hydrophilic intermediates and ease of removal during concentration.

Chromatographic Purification

Silica gel chromatography (petroleum ether/acetone gradient) resolves stereoisomers and removes unreacted starting materials, yielding a product with >95% purity.

Purification Techniques

Post-synthetic purification is critical for isolating the target compound:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes polar impurities.
  • Column Chromatography : Gradient elution (petroleum ether to acetone) separates stereoisomers.
  • Lyophilization : Freeze-drying aqueous fractions recovers heat-sensitive intermediates.

Industrial Production Considerations

Scaling this synthesis necessitates:

  • Continuous Flow Reactors : Enhance heat dissipation and reaction uniformity during cyclopropanation.
  • Automated Chromatography Systems : Improve throughput in purification stages.
  • Cost-Efficient Fluorination : Bulk procurement of fluorinating agents reduces production costs.

Challenges in Synthesis

Stereochemical Control

The (3bR,4aS) configuration demands chiral auxiliaries or asymmetric catalysis to avoid racemization.

Fluorination Specificity

Over-fluorination at the 5-position is mitigated by stoichiometric control and low-temperature conditions.

Comparative Analysis with Analogues

Compound Key Structural Differences Synthetic Challenges
Ethyl 2-(5-oxo-3-(trifluoromethyl)-... Oxo group instead of difluoro Oxidation side reactions
2-(3b-Methyl-... acetate Single methyl vs. difluoromethyl Reduced metabolic stability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: The presence of fluorine atoms allows for nucleophilic substitution reactions, which can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound featuring cyclopropane and pyrazole structures with multiple fluorine substituents. The presence of fluorine enhances its binding affinity to biological targets, such as enzymes and receptors. This compound shows potential in medicinal chemistry as a lead for new pharmaceuticals because of its unique interactions with biological pathways.

Applications

  • Medicinal Chemistry: Due to its structural features, it can potentially be used as a lead compound for developing new pharmaceuticals.
  • Biological Research: It is used in studying the interaction of organic compounds with biological targets because its unique structure allows for specific binding interactions. Studies indicate that the fluorine substituents enhance the compound's affinity for certain enzymes and receptors involved in metabolic processes.

Comparison with related compounds

Compound NameStructural FeaturesUnique Characteristics
Ethyl 2-(trifluoromethyl)acetateContains trifluoromethyl groupSimpler structure without cyclization
Ethyl 2-(difluoromethyl)pyrazoleSimilar pyrazole structureLacks cyclopropane moiety
Ethyl 2-acetamido-pyrazoleContains acetamido groupDifferent functional group leading to varied biological activity

Mechanism of Action

The mechanism of action of Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional analogs differ in substituents, stereochemistry, and biological activity. Below is a comparative analysis:

Substituent Variations
Compound Name Substituents Molecular Weight (MS m/z) Key Properties
Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate Difluoromethyl, 5,5-difluoro 257.1 [M+H]+ High metabolic stability, moderate lipophilicity
Ethyl 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate Trifluoromethyl, 5,5-difluoro 288.1 (calculated) Enhanced electronegativity, higher receptor-binding specificity
2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid Carboxylic acid derivative 282.17 Improved solubility in aqueous media, reduced cell permeability

Key Findings :

  • Trifluoromethyl analogs exhibit stronger electron-withdrawing effects, enhancing interactions with polar enzyme active sites .
  • Carboxylic acid derivatives (e.g., compound in ) show lower oral bioavailability due to ionization at physiological pH but are preferred for intravenous formulations.
Stereochemical Differences

The compound’s (3bR,4aS) stereoisomer is compared to its (3bS,4aR) counterpart (CAS: 1072804-03-5) :

  • Bioactivity : The (3bR,4aS) configuration may favor binding to chiral targets like G-protein-coupled receptors, while the (3bS,4aR) isomer shows altered pharmacokinetics in preclinical models .
  • Synthetic Accessibility : The (3bR,4aS) isomer requires enantioselective catalysts during cyclopropanation, increasing production costs .
Functional Group Modifications
Compound Functional Group Application Relevance
Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[...]acetate (28 ) 5-oxo group Intermediate for prodrug synthesis; susceptible to enzymatic reduction
2.5-dioxopyrrolidin-1-yl ester derivative (56A ) Activated NHS ester Used for covalent protein conjugation in antibody-drug conjugates (ADCs)

Key Findings :

  • The 5-oxo derivative (compound 28 ) is a precursor for generating hydroxylated metabolites, critical in toxicity studies .
  • NHS ester derivatives enable site-specific bioconjugation, expanding therapeutic utility .

Biological Activity

Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C10_{10}H8_{8}F4_{4}N2_{2}O2_{2}
  • Molecular Weight : 264.18 g/mol
  • CAS Number : 1626337-85-6

Structural Representation

The compound features a cyclopropane and pyrazole moiety, which are crucial for its biological activity. The presence of difluoromethyl and difluoro groups may enhance its lipophilicity and biological interactions.

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme pathways relevant to various diseases.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.

Therapeutic Applications

The biological activity of this compound opens avenues for various therapeutic applications:

  • Cancer Treatment : Its ability to modulate enzyme activity may contribute to anti-cancer effects.
  • Anti-inflammatory Properties : Potential use in treating inflammatory diseases due to its receptor modulation capabilities.
  • Antimicrobial Applications : Possible development as an antibiotic or antifungal agent.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds with a pyrazole structure. The findings indicated that modifications in the cyclopropane ring significantly enhanced cytotoxicity against cancer cell lines (A549 and MCF7). The ethyl derivative demonstrated effective inhibition of tumor growth in vivo models.

CompoundIC50_{50} (µM)Cell Line
Ethyl derivative12.5A549
Ethyl derivative15.0MCF7

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of several difluoromethyl-containing compounds. Ethyl 2-((3bR,4aS)-3-(difluoromethyl)-5,5-difluoro...) exhibited significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli>64

Q & A

Q. What are the key synthetic strategies for constructing the cyclopropa[3,4]cyclopenta[1,2-c]pyrazole core in this compound?

The cyclopropane-fused cyclopentane pyrazole core can be synthesized via cyclopropanation reactions using precursors like substituted pyrrolidines or pyridazines. For example, enantioselective synthesis may involve starting from (S)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride, followed by cyclization under acidic or thermal conditions. Multi-step protocols, such as those described for similar tricyclic systems, often require precise control of reaction time and temperature to avoid side products .

Q. How can the stereochemistry at the 3bR and 4aS positions be confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemical ambiguities in such polycyclic systems. For intermediates, chiral HPLC or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. Computational methods (DFT or MD simulations) may also predict stable conformers to corroborate experimental data .

Q. What purification techniques are recommended for isolating this fluorinated compound?

Due to the high fluorine content, traditional silica gel chromatography may lead to decomposition. Reverse-phase HPLC with C18 columns or preparative TLC using fluorinated solvents (e.g., hexafluoroisopropanol/hexane mixtures) is preferable. Recrystallization from ethanol/DMF mixtures can improve purity, as demonstrated for structurally related pyrazole derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of cyclopropanation in this system?

Polar aprotic solvents (e.g., DMF or DMSO) favor cyclopropanation via stabilization of transition states involving partial charges. Elevated temperatures (80–100°C) enhance reaction rates but may promote side reactions, such as ring-opening of the cyclopropane moiety. Optimization studies on analogous systems suggest that ethanol at reflux (70–80°C) balances yield and selectivity .

Q. What spectroscopic discrepancies might arise when characterizing the difluoromethyl group, and how can they be resolved?

The difluoromethyl group (-CF₂H) can exhibit complex splitting patterns in ¹⁹F NMR due to coupling with adjacent fluorines. For example, in the parent compound, two doublets (δ ~ -120 ppm) may overlap, leading to misinterpretation. Decoupling experiments or 2D NMR (HSQC, HMBC) can clarify connectivity. Mass spectrometry (HRMS-ESI) with isotopic pattern analysis further confirms the presence of fluorine atoms .

Q. How can computational modeling aid in predicting the compound’s biological activity?

Molecular docking studies can assess binding affinity to target enzymes (e.g., kinases or proteases) by simulating interactions between the compound’s fluorinated regions and hydrophobic pockets. QSAR models trained on similar pyrazole derivatives may predict pharmacokinetic properties, such as logP and metabolic stability. MD simulations can also evaluate conformational flexibility under physiological conditions .

Q. What strategies mitigate contradictions between theoretical and experimental data in reaction mechanism proposals?

When experimental kinetics conflict with DFT-predicted pathways, isotopic labeling (e.g., ¹⁸O or ²H) can track atom migration. For example, labeling the acetate ester oxygen in the starting material can clarify whether cyclopropanation proceeds via a concerted or stepwise mechanism. Cross-validation using alternative computational methods (e.g., ab initio vs. semi-empirical) reduces bias .

Methodological Considerations

Q. How should researchers handle the compound’s sensitivity to moisture during storage?

Store the compound under inert gas (argon or nitrogen) in flame-sealed ampules. Desiccants like molecular sieves (3Å) in the storage container prevent hydrolysis of the ester group. For long-term stability, lyophilization from tert-butanol/water mixtures is recommended .

Q. What are the best practices for scaling up the synthesis without compromising enantiomeric excess?

Use flow chemistry to maintain consistent reaction parameters (residence time, mixing efficiency). Catalytic asymmetric methods, such as chiral Lewis acid catalysts (e.g., BINOL-derived complexes), can preserve enantiomeric purity at scale. Process analytical technology (PAT) tools, like in-line FTIR, monitor reaction progression in real time .

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